Sitsirikine

説明

科学的研究の応用

Phytopharmacology

Sitsirikine is found in the plant Alstonia scholaris, commonly known as Devil’s tree or Dita bark . This plant has a promising place in the Ayurvedic system of medicine due to its various medicinal values like antidiabetic, antibacterial, antianxiety, anticancer, hepatoprotective, anti-inflammatory, and analgesic effects . The plant is rich in alkaloids, flavonoids, saponins, steroids, reducing sugars and phenolic compounds which witness the ample amount of medicinal potential of the herb .

Alkaloid Research

Sitsirikine is a type of indole alkaloid . Indole alkaloids are a class of alkaloids containing a structural moiety of indole; many indole alkaloids have found practical use in medicine and other areas .

Structural Determination

The structural determinations of sitsirikine, dihydrositsirikine and isositsirikine, three new alkaloids from Vinca rosea Linn, have been described . These alkaloids were isolated as an inseparable mixture, which was shown by hydrogenation studies to be comprised of an olefin and its dihydro derivative .

Chemical Synthesis

The chemistry of the Vinca alkaloids sitsirikine, catharanthine, and their derivatives has been studied . These studies can help in the synthesis of these compounds and their derivatives for various applications.

Medicinal Chemistry

Sitsirikine, being a part of the Vinca alkaloids, has potential applications in medicinal chemistry . Vinca alkaloids have been used in the treatment of various diseases, including cancer .

Drug Discovery

Given its presence in medicinal plants and its classification as an indole alkaloid, sitsirikine could potentially be used in drug discovery and development .

作用機序

Target of Action

Sitsirikine, also known as 16R-sitsirikine, is a natural product from Catharanthus roseus . It is a type of Vinca alkaloid , a class of compounds known for their diverse biological activitiesVinca alkaloids are generally known to interact with tubulin, a protein that forms microtubules, which are essential for cell division .

Mode of Action

This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

As a vinca alkaloid, it likely impacts the cell cycle, specifically the mitotic spindle assembly, a critical process in cell division . By inhibiting microtubule formation, Sitsirikine could disrupt the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

It is soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Based on its classification as a vinca alkaloid, it is likely to induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Action Environment

The production of vinca alkaloids like sitsirikine in plants such as catharanthus roseus can be influenced by various environmental conditions .

特性

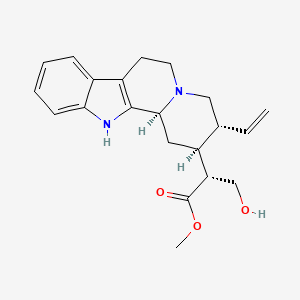

IUPAC Name |

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCGXVOATXMRM-UHEFJODHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sitsirikine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sitsirikine?

A1: Sitsirikine is a monoterpene indole alkaloid found in plants of the genus Catharanthus, notably Catharanthus roseus (formerly Vinca rosea). It is structurally related to other bioactive alkaloids like ajmalicine and yohimbine. [, , , ]

Q2: What is the molecular formula and weight of Sitsirikine?

A2: Sitsirikine has a molecular formula of C21H26N2O3 and a molecular weight of 354 g/mol. []

Q3: How was Sitsirikine discovered?

A3: Sitsirikine, along with its isomer isositsirikine, was first isolated from Catharanthus roseus tissue cultures during ongoing research on the plant's vinca alkaloids, known for their antitumor properties. [, ]

Q4: What are the key structural features of Sitsirikine?

A4: Sitsirikine possesses a heteroyohimbine skeleton with an equatorial (α) oriented vinyl group at C-20. Its isomer, isositsirikine, shares the same vinyl group configuration but differs in the stereochemistry at the C-16 center. []

Q5: How is Sitsirikine's structure confirmed?

A5: The structure of Sitsirikine has been elucidated through spectroscopic analyses, including UV, IR, 1H-NMR, and mass spectrometry. Comparison with authentic samples and chemical derivatization further confirmed its structure. [, , ]

Q6: Have the isomers of Sitsirikine, like isositsirikine, been synthesized?

A6: Yes, both C-16 diastereomers of 3β-sitsirikines, including isositsirikine, have been synthesized enantioselectively. This synthesis helped clarify the structural differences between the isomers and ruled out other proposed structures for these alkaloids. []

Q7: What is known about the biosynthesis of Sitsirikine?

A7: Research suggests that Sitsirikine's biosynthesis in Catharanthus roseus likely proceeds through a pathway involving strictosidine, a key intermediate in monoterpenoid indole alkaloid biosynthesis. This pathway may involve enzymatic transformations leading to the formation of a dialdehyde intermediate, which is then potentially reduced to form Sitsirikine. []

Q8: Has Sitsirikine been found in other plant species besides Catharanthus roseus?

A8: Yes, Sitsirikine has been isolated from other plant species, including Aspidosperma pyricollum, Rhazya stricta, and Rauvolfia cambodiana. [, , ]

Q9: Are there any known biological activities of Sitsirikine?

A9: While research on Sitsirikine is ongoing, studies have shown that it, along with other alkaloids from Rauvolfia cambodiana, exhibits acetylcholinesterase inhibitory activity in vitro. This suggests a potential role in enhancing memory function, though further research is needed to confirm these effects. []

Q10: What are the future directions for Sitsirikine research?

A10: Further research is needed to fully explore Sitsirikine's biosynthetic pathway, understand its potential medicinal properties (like the acetylcholinesterase inhibitory activity), and investigate its potential applications in various fields. This includes investigating its pharmacological activities, potential toxicity, and structure-activity relationships. Developing efficient and sustainable methods for its isolation and synthesis could also be a focus of future research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)